N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide
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Overview
Description
N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group and a phenylamine oxide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide typically involves the reaction of 2,4-dichlorobenzaldehyde with N-phenylhydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents, acids, and bases are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide can be compared with other similar compounds, such as:
- N’-[(2,4-dichlorophenyl)methylidene]-2-phenoxyacetohydrazide
- N’-[(3,4-dichlorophenyl)methylidene]-2-phenoxyacetohydrazide
- N’-[(3,5-dichlorophenyl)methylidene]-2-phenoxyacetohydrazide
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
CAS No. |
53548-18-8 |
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Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-7-6-10(13(15)8-11)9-16(17)12-4-2-1-3-5-12/h1-9H/b16-9- |
InChI Key |
HUEMILSYRIWOAB-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=C(C=C(C=C2)Cl)Cl)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=C(C=C(C=C2)Cl)Cl)[O-] |
Origin of Product |
United States |
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